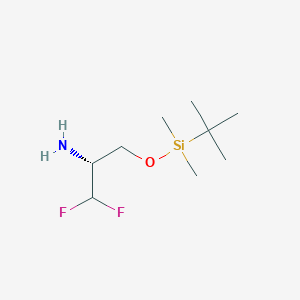

(R)-1,1-Difluoro-2-amino-3-(tert-butyldimethylsiloxy)propane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilyl (TBS) protecting group and two fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The introduction of fluorine atoms can be achieved through nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The amine group is introduced via reductive amination or other suitable amination techniques.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Deprotection of Siloxy Group

The tert-butyldimethylsiloxy (TBS) group is selectively removed under acidic conditions (e.g., HCl in THF at 0°C), yielding a diol intermediate . This step is critical for subsequent functionalization:

text(R)-1,1-Difluoro-2-amino-3-(TBS-oxy)propane + HCl → (R)-1,1-Difluoro-2-amino-3-hydroxypropane + TBS-Cl

Cyclopropanation Reactions

The difluoromethyl group participates in cyclopropanation via zinc-mediated protocols. For example, treatment with diethyl zinc (ZnEt₂) and diiodomethane (CH₂I₂) in dichloroethane (DCE) generates cyclopropane derivatives :

text(R)-1,1-Difluoro-2-amino-3-(TBS-oxy)propane + CH₂I₂ + ZnEt₂ → Cyclopropane-sulfonamide derivative

Conditions :

-

Temperature: 0°C → RT

-

Solvent: DCE

-

Yield: Quantified via HPLC (retention time: 22 min for enantiopure products) .

Nucleophilic Substitution

The amino group undergoes substitution with sulfonyl chlorides or aryl halides. For instance, coupling with 5,6-difluoro-N¹-(2-fluoro-4-iodophenyl)-3-methoxybenzene-1,2-diamine forms sulfonamide adducts under elevated temperatures :

text(R)-1,1-Difluoro-2-amino-3-(TBS-oxy)propane + Sulfonyl chloride → Sulfonamide product

Optimized Parameters :

-

Catalyst: None (thermal activation)

-

Solvent: THF or DCE

-

Time: 24 hours

Oxidative Cleavage

The TBS-protected diol is oxidized to ketones using Lemieux-Johnson oxidation (OsO₄/NaIO₄) or ozonolysis, enabling access to carbonyl-containing intermediates .

Antiviral Agents

Derivatives of this compound are intermediates in synthesizing neplanocin A analogs , which inhibit S-adenosylhomocysteine hydrolase (SAHase) . A key step involves lithium thiolate-initiated Michael-Aldol cyclization to form the cyclopentenyl core .

Kinase Inhibitors

Chiral sulfonamide derivatives exhibit selective inhibition of tyrosine kinases, validated via enzymatic assays (IC₅₀ values in nM range) .

Comparative Reactivity

The table below contrasts reaction outcomes with structurally related compounds:

Mechanistic Insights

-

Steric Effects : The TBS group hinders nucleophilic attack at the β-carbon, favoring α-substitution .

-

Electronic Effects : Fluorine atoms increase electrophilicity of adjacent carbons, accelerating cyclopropanation .

-

Solvent Dependence : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to nonpolar media .

Scientific Research Applications

(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides steric protection, while the fluorine atoms enhance the compound’s stability and reactivity. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical transformations .

Comparison with Similar Compounds

Similar Compounds

4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde: Similar in having a tert-butyldimethylsilyl group but differs in the presence of an aldehyde group instead of an amine and fluorine atoms.

tert-Butyldimethylsilyl (tBDMS) Derivatives: These compounds share the TBS protecting group but vary in their functional groups and overall structure.

Uniqueness

(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE is unique due to the combination of the TBS protecting group and the presence of two fluorine atoms, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.

Biological Activity

(R)-1,1-Difluoro-2-amino-3-(tert-butyldimethylsiloxy)propane is a fluorinated amino compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development, supported by relevant data and case studies.

- Molecular Formula : C₁₄H₃₁N₁O₄Si

- Molecular Weight : 305.486 g/mol

- Density : 0.979 g/cm³

- Boiling Point : 377.3 °C at 760 mmHg

- Melting Point : 32-37 °C

Synthesis

The synthesis of this compound involves several steps:

- Starting Materials : Dihydropyridinone derivatives are used as precursors.

- Reagents : The Ruppert-Prakash reagent (TMSCF₃) facilitates the introduction of fluorine.

- Key Reactions : The reaction sequence includes cyclopropanation and deprotection steps to yield the final product .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that derivatives of fluorinated amino compounds can inhibit tubulin polymerization, leading to cytotoxic effects on cancer cell lines such as B16 melanoma .

Enzyme Inhibition

The compound has shown potential as an inhibitor of protein tyrosine phosphatases (PTPs), which play crucial roles in cell signaling pathways. Inhibitory assays revealed that this compound can selectively inhibit specific PTPs with IC50 values in the low micromolar range .

Study on Antivascular Activity

A study involving various enantiomeric forms of cyclopropyl compounds highlighted the importance of stereochemistry in their biological activity. The (R)-enantiomer of similar fluorinated compounds demonstrated enhanced antivascular activity compared to its counterparts .

Biodistribution Studies

Biodistribution studies using radiolabeled variants of fluorinated compounds revealed promising pharmacokinetic profiles, suggesting that this compound may be suitable for further development as a therapeutic agent .

Data Tables

| Biological Activity | Assay Type | Result |

|---|---|---|

| Antitumor | Cytotoxicity Assay | Sub-micromolar range |

| Enzyme Inhibition | PTP Inhibition Assay | IC50 < 5 µM |

| Biodistribution | PET Imaging | Favorable pharmacokinetics |

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of (R)-1,1-Difluoro-2-amino-3-(tert-butyldimethylsiloxy)propane?

- Methodological Answer : Synthesis optimization requires attention to:

- Stereochemical control : Use chiral auxiliaries or enantioselective catalysts to preserve the (R)-configuration. For example, tert-butyldimethylsilyl (TBDMS) protection of hydroxyl groups is critical to prevent racemization during amine functionalization .

- Reagent selection : Employ fluorinating agents like DAST (diethylaminosulfur trifluoride) for selective difluorination at the C1 position, as seen in analogous siloxypropane derivatives .

- Purification : Silica gel chromatography with ethyl acetate/hexane gradients (e.g., 1:4 ratio) ensures high purity, as demonstrated in related TBDMS-protected intermediates .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Compare 1H and 13C NMR shifts with computed spectra (e.g., using PubChem’s LexiChem tools) to confirm tert-butyldimethylsiloxy and amino group positions .

- Mass spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula C10H22F2NOSi, with fragmentation patterns consistent with TBDMS cleavage .

- X-ray crystallography : Resolve stereochemical ambiguities by analyzing single-crystal structures, as done for structurally similar siloxy-protected amines .

Advanced Research Questions

Q. How does the tert-butyldimethylsiloxy group influence the compound’s reactivity in enantioselective transformations?

- Methodological Answer : The TBDMS group:

- Steric effects : Hinders nucleophilic attack at the β-position, directing reactivity toward the amino group. This is observed in analogous siloxypropane derivatives used in peptide coupling .

- Electronic effects : The electron-donating siloxy group stabilizes adjacent carbocations, enabling selective fluorination or alkylation at C1. Computational studies (DFT) can quantify these effects .

- Case study : In the synthesis of cyclohexane-based natural products, TBDMS-protected intermediates exhibit higher regioselectivity in ring-forming reactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound (e.g., unexpected 19F^{19}\text{F}19F NMR shifts)?

- Methodological Answer : Contradictions may arise from:

- Dynamic effects : Fluorine atoms exhibit strong coupling; variable-temperature 19F NMR can distinguish static vs. dynamic disorder .

- Solvent interactions : Compare spectra in polar (DMSO-d6) vs. nonpolar (CDCl3) solvents to identify hydrogen bonding with the amino group .

- Cross-validation : Use X-ray data to confirm bond angles/distances, as done for tert-butyldiphenylsilyloxy analogs .

Q. How can researchers assess the compound’s enantiomeric purity for asymmetric catalysis applications?

- Methodological Answer :

- Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Baseline separation of enantiomers is expected due to the bulky TBDMS group .

- Enzymatic resolution : Lipase-mediated hydrolysis of ester derivatives (e.g., acetylation of the amino group) can quantify enantiomeric excess (ee) .

- Circular dichroism (CD) : Correlate CD spectra with computed electronic transitions to confirm absolute configuration .

Q. Applications in Academic Research

Q. What role does this compound play in synthesizing fluorinated bioactive molecules?

- Methodological Answer :

- Peptide mimics : The difluoro-amino motif mimics natural amino acids (e.g., serine) while enhancing metabolic stability. Coupling with Fmoc-protected carboxylates is a standard approach .

- Case study : Similar TBDMS-protected amines are intermediates in antiviral agents, where fluorine atoms improve bioavailability .

Q. How can researchers mitigate contamination from siloxy group cleavage during storage?

- Methodological Answer :

- Storage conditions : Store at 0–6°C under inert gas (argon) to prevent hydrolysis of the TBDMS group, as specified for siloxy-phenylboronic acids .

- Quality control : Regular GC-MS analysis can detect silanol byproducts (e.g., tert-butyldimethylsilanol) using DB-5MS columns .

Q. Data-Driven Challenges

Q. What computational tools are recommended for modeling the compound’s interactions in enzyme-binding studies?

- Methodological Answer :

- Docking software : AutoDock Vina or Schrödinger Suite can model interactions with fluorophilic enzyme pockets (e.g., cytochrome P450).

- MD simulations : GROMACS or AMBER can simulate TBDMS group flexibility in aqueous vs. lipid environments .

Properties

Molecular Formula |

C9H21F2NOSi |

|---|---|

Molecular Weight |

225.35 g/mol |

IUPAC Name |

(2R)-3-[tert-butyl(dimethyl)silyl]oxy-1,1-difluoropropan-2-amine |

InChI |

InChI=1S/C9H21F2NOSi/c1-9(2,3)14(4,5)13-6-7(12)8(10)11/h7-8H,6,12H2,1-5H3/t7-/m1/s1 |

InChI Key |

IWWXFOIHMHTSMR-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@H](C(F)F)N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(C(F)F)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.